2-Iodocubane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7IO2 |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
2-iodocubane-1-carboxylic acid |
InChI |
InChI=1S/C9H7IO2/c10-9-5-2-1-3(5)8(9,7(11)12)4(1)6(2)9/h1-6H,(H,11,12) |
InChI Key |
WCWGUEOLEMHFRW-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5(C2C3C45I)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodocubane 1 Carboxylic Acid and Its Precursors
Strategies for Cubane (B1203433) Core Construction Relevant to Functionalized Derivatives
The creation of the polyhedral cubane skeleton is the critical first stage. The inherent strain in the 90-degree C-C-C bond angles of the cube necessitates complex and elegant synthetic solutions. prezi.com
The first successful synthesis of the cubane core was reported by Philip E. Eaton and Thomas W. Cole in 1964. ic.ac.uk This landmark achievement provided the fundamental blueprint for accessing the cubane cage. The original sequence, while lengthy, established a viable pathway that has since been refined.
A key intermediate in many cubane syntheses is the endo-dimer of 2-bromocyclopentadienone, which is formed through a spontaneous Diels-Alder reaction. blogspot.com This dimer undergoes a photochemical [2+2] cycloaddition to form the caged framework. Subsequent steps involving one or more Favorskii rearrangements are then used to contract the ring system and install functional groups. blogspot.comslideshare.net
The most well-established and scalable route to functionalized cubanes proceeds through cubane-1,4-dicarboxylic acid. ic.ac.ukslideshare.net This disubstituted precursor is the common entry point for a wide variety of cubane derivatives. The synthesis begins with cyclopentanone (B42830) and proceeds through several key transformations. researchgate.net
| Step | Transformation | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Bromination | N-Bromosuccinimide (NBS), Br₂ | Formation of a tribromocyclopentanone intermediate. |
| 2 | Dehydrobromination / Dimerization | Et₂NH (Diethylamine) | In-situ formation of 2-bromocyclopentadienone, which spontaneously undergoes a [4+2] Diels-Alder dimerization. petrolpark.co.uk |
| 3 | Photochemical Cycloaddition | hν (Ultraviolet light) | An intramolecular [2+2] cycloaddition to form the caged polycyclic skeleton. slideshare.net |
| 4 | Favorskii Rearrangement (x2) | KOH (Potassium hydroxide) | Two successive ring-contraction rearrangements to form the cubane cage and install carboxylic acid groups at positions 1 and 4. slideshare.netwikipedia.org |
| 5 | Esterification (optional) | SOCl₂, Methanol | Conversion of the diacid to the more versatile dimethyl ester for purification or further functionalization. acs.org |
This sequence provides reliable, multigram access to dimethyl cubane-1,4-dicarboxylate, which can then be hydrolyzed to the parent diacid. researchgate.net
Installation of the Carboxylic Acid Functionality on the Cubane Scaffold
The introduction of the carboxylic acid group is a pivotal step, as this functional handle allows for the synthesis of a vast array of derivatives, including the target 2-iodocubane-1-carboxylic acid.
The Favorskii rearrangement is a powerful method for ring contraction and is central to the classic cubane synthesis. wikipedia.orgscienceinfo.com This base-catalyzed rearrangement of an α-halo ketone leads to a carboxylic acid derivative. adichemistry.com In the synthesis of cubane-1,4-dicarboxylic acid, a caged bromoketone intermediate is treated with a strong base like potassium hydroxide (B78521). slideshare.net The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is then opened by the hydroxide nucleophile to yield the ring-contracted carboxylate. wikipedia.orgadichemistry.com This transformation is performed twice in the sequence to establish both carboxylic acid groups on the cubane core. slideshare.net
While the full hydrolysis of dimethyl cubane-1,4-dicarboxylate to the diacid is straightforward, the selective monohydrolysis to yield a monoester (methyl 4-carboxycubane-1-carboxylate) is a more nuanced and highly useful transformation. acs.orgasianpubs.org This selective reaction provides a differentially protected cubane, which is a versatile building block for preparing unsymmetrically substituted derivatives.
Early methods for monohydrolysis using Ba(OH)₂ gave modest yields. asianpubs.org A significant improvement was achieved using NaOH as the catalyst in a THF/water co-solvent system, which can produce the monoester in up to 95% yield. asianpubs.org Another efficient method for the selective monohydrolysis of symmetric diesters involves using a THF-water medium with dilute aqueous NaOH at 0°C, which can provide clean reaction mixtures and high yields of the desired half-ester. organic-chemistry.org These methods rely on careful control of stoichiometry and reaction conditions to prevent the formation of the diacid. asianpubs.orgmdpi.com
An alternative strategy for introducing a carboxylic acid group involves the carboxylation of an organometallic intermediate with carbon dioxide (CO₂). mdpi.comfrontiersin.org This method is a powerful tool in modern organic synthesis for forming C-C bonds with a renewable C1 source. nih.gov
The general approach involves generating a carbon nucleophile on the cubane ring, which then attacks CO₂. This can be achieved through a metal-halogen exchange reaction. For instance, an iodocubane (B12285268) derivative can be treated with an organolithium reagent to form a highly reactive cubyllithium species. This intermediate can then be quenched with CO₂ to form the corresponding cubanecarboxylic acid. While some functional groups may not tolerate the strong organolithium reagents, milder alternatives have been developed. acs.org
Research has shown that 2-iodocubane derivatives can undergo an iodine-metal exchange using lithium organozincates to form a cubylmetal species. acs.org Although the direct carboxylation of this specific intermediate has not been detailed, the formation of such organometallic cubanes from iodo-precursors provides a clear, plausible pathway for installing a carboxylic acid group via reaction with CO₂. sci-hub.stacs.org
Introduction of the Iodine Moiety onto the Cubane Carboxylic Acid Scaffold
Several methods have been developed to introduce an iodine atom onto the cubane core. These can be broadly categorized into decarboxylative iodination techniques, iodine-metal exchange reactions, and direct C-H iodination methodologies.
Decarboxylative iodination reactions are powerful methods for replacing a carboxylic acid group with an iodine atom. These reactions typically proceed via radical intermediates and have been successfully applied to cubane systems.
The Moriarty reaction , which utilizes a hypervalent iodine reagent such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of iodine and light, provides a method for the oxidative decarboxylation of carboxylic acids. rsc.orgnih.gov This reaction has been reported for the conversion of cubyl mono- and di-carboxylic acids to their corresponding iodo derivatives in high yields (80-90%). rsc.org The reaction is typically carried out under irradiation, which facilitates the generation of the necessary radical intermediates. rsc.org A variation of this reaction, using iodobenzene (B50100) diacetate and iodine, was employed to synthesize an iodo/ester derivative of cubane. researchgate.net
The Barton decarboxylation is another effective radical-based method for the removal of a carboxylic acid group. wikipedia.org This reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.orgpetrolpark.co.uk This ester is then heated in the presence of a radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), and a hydrogen atom donor, such as tributyltin hydride, to yield the decarboxylated product. wikipedia.orgpetrolpark.co.uk While traditionally used for reductive decarboxylation, modifications of this method can be employed for halodecarboxylation. Optimized procedures for the Barton decarboxylation of cubane-1,4-dicarboxylic acid have been developed to produce cubanecarboxylic acid and cubane itself. colab.wsjst.go.jp These decarboxylative methods are advantageous as they provide a route to functionalized cubanes from readily available carboxylic acid precursors. nih.gov
Table 1: Comparison of Decarboxylative Iodination Techniques for Cubane Derivatives
| Feature | Moriarty Reaction | Barton Decarboxylation |
| Reagents | PhI(OAc)₂, I₂, light | Thiohydroxamate ester, radical initiator (e.g., AIBN), hydrogen/halogen donor |
| Mechanism | Radical, involving hypervalent iodine | Radical, involving a thiohydroxamate ester intermediate |
| Application to Cubane | Successful for mono- and di-carboxylic acids | Primarily used for decarboxylation and can be adapted for halogenation |
| Yields | Reported as high as 80-90% for iodo compounds rsc.org | Variable depending on the specific adaptation for iodination |
Iodine-Metal Exchange Reactions and Subsequent Electrophilic Trapping for Cubane Functionalization
Iodine-metal exchange reactions provide a versatile route to functionalized cubanes by converting a C-I bond into a C-metal bond, which can then be trapped with an electrophile. This approach is particularly useful for introducing a variety of substituents onto the cubane scaffold. researchgate.net
The exchange of iodine with lithium can be achieved using organolithium reagents, but the resulting cubyllithium species can be thermally unstable and highly basic, which may not be compatible with all functional groups. acs.org To overcome these limitations, the use of lithium organozincates has been explored. acs.org These reagents, such as n-Bu₄ZnLi₂, can effectively perform the iodine-metal exchange on cubane iodide. acs.org The resulting cubyl metal species exhibits high nucleophilicity and can be trapped with various electrophiles, including organohalides and aldehydes, to generate polyfunctionalized cubane derivatives. acs.org For instance, 2-iodocubane-N,N-diisopropylcarboxamide has been successfully transformed into a cubylmetal species via metalation with a dianionic zincate. acs.org
The general process involves the reaction of an iodocubane derivative with an organometallic reagent to form a cubylmetal intermediate. This intermediate is then reacted with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom. This strategy allows for the preparation of functionalized cubanes that might be difficult to access through other methods. researchgate.net
Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. rsc.org However, the direct iodination of alkanes, including the C-H bonds of cubane, is challenging due to the high stability of these bonds and the reversibility of the reaction with molecular iodine. quora.com
To overcome the reversibility issue, direct iodination reactions are often carried out in the presence of an oxidizing agent, such as nitric acid (HNO₃) or iodic acid (HIO₃), which removes the hydrogen iodide (HI) byproduct. quora.com Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for various aromatic and heterocyclic systems. nih.gov This method often employs a directing group to achieve regioselectivity. While not extensively reported specifically for cubane, the principles of directed C-H activation could potentially be applied. The enhanced acidity of certain cubane C-H bonds, particularly when influenced by electron-withdrawing groups, can facilitate functionalization. rsc.orgnih.gov For example, the presence of a cyano group on the cubane framework has been shown to enhance the acidity of the cubane protons, enabling multiple functionalization. rsc.orgnih.gov
Regioselective Synthesis of this compound
The synthesis of this compound requires precise control over the position of iodination, specifically targeting the carbon atom adjacent (ortho) to the carboxylic acid group.
Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization of aromatic and, more recently, non-aromatic systems like cubane. rsc.orgnih.gov This approach utilizes a directing group, such as an amide, to direct a metalating agent to a specific C-H bond.
In the context of cubane, an amide group, for example, a diisopropylamide group, can direct a lithium base, often in the presence of an alkyl zinc reagent, to deprotonate the adjacent C-H bond on the cubane cage. nih.gov The resulting cubyllithium zincate can then be trapped with an electrophile. nih.gov This method has been successfully used for the regioselective installation of aryl groups onto the cubane framework. rsc.orgnih.gov The same principle can be applied for the synthesis of 2-iodocubane derivatives by using an appropriate iodine-containing electrophile to trap the ortho-lithiated intermediate. While direct ortho-lithiation of a cubyl amide can result in low yields under equilibrium conditions, the use of mixed metal reagents can improve the outcome. acs.org
Despite the advancements in directed functionalization, achieving high regiocontrol in cubane systems remains a significant challenge. The unique geometry and electronic properties of the cubane cage influence its reactivity.
One of the primary challenges is the inherent strain of the cubane system. The C-C-C bond angles are constrained to 90°, leading to significant ring strain. nih.gov This strain can influence the reactivity of the C-H bonds and the stability of intermediates. Furthermore, the high s-character of the exocyclic C-H bonds affects their acidity.
Steric hindrance also plays a crucial role. rsc.org The introduction of a substituent at the 1-position can sterically hinder the approach of reagents to the adjacent 2-position, making ortho-functionalization difficult. The directing group itself can also present steric challenges that influence the efficiency of the metalation and subsequent electrophilic trapping steps. Overcoming these steric and electronic challenges is key to developing efficient and highly regioselective methods for the synthesis of 2-substituted cubane derivatives like this compound. nih.gov
Reactivity and Transformational Chemistry of 2 Iodocubane 1 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group of 2-Iodocubane-1-carboxylic Acid
The carboxylic acid moiety is a versatile handle for a wide array of chemical transformations, including decarboxylation, conversion to other acid derivatives, and electrochemical modifications.
Decarboxylation, the removal of the carboxyl group, is a fundamental transformation for cubane (B1203433) carboxylic acids. orgoreview.comchemistrysteps.com The high p-character of the exocyclic C–C bond in the cubane cage facilitates these reactions. While simple thermal decarboxylation of cubanecarboxylic acid itself is difficult, several effective methods have been developed. wikipedia.orgblogspot.commasterorganicchemistry.com
One classic approach involves converting the carboxylic acid to a more reactive intermediate. For instance, treatment with thionyl chloride forms the acid chloride, which can then be converted to a tert-butyl perester. wikipedia.orgblogspot.com Thermal decomposition of this perester yields the decarboxylated cubane. wikipedia.orgblogspot.com Another established method is the Barton decarboxylation, where the carboxylic acid is converted to a thiohydroxamate ester, followed by radical-mediated decarboxylation to furnish the parent hydrocarbon in nearly quantitative yield. wikipedia.org
Oxidative decarboxylation methods are also prominent. The Kochi reaction, a variation of the Hunsdiecker reaction, utilizes lead(IV) acetate (B1210297) and a lithium halide to convert carboxylic acids to alkyl halides. orgoreview.com A direct decarboxylative C-C bond formation on the cubane core has been reported using a Pb(OAc)₄-mediated Kochi coupling. nih.govsoton.ac.uk These reactions often proceed through radical intermediates, highlighting the viability of cubyl radicals in synthesis. wikipedia.orgsoton.ac.uk The stability of iodinated cubanes is a consideration, as they have been noted to undergo more rapid thermal decomposition compared to their non-iodinated analogs. uq.edu.au
The conversion of the carboxylic acid group into other derivatives like esters, amides, and acid halides is a cornerstone of cubane chemistry, providing access to a vast range of functionalized molecules. nih.govsoton.ac.ukuobasrah.edu.iq These derivatives often serve as key intermediates for further modifications.
Acid Halides: The most common method for synthesizing cubanecarbonyl chlorides is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.ukcommonorganicchemistry.comlibretexts.org Thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.orglibretexts.org Oxalyl chloride, often with a catalytic amount of DMF, is another effective, albeit milder, reagent for this transformation. researchgate.net
Esters: Esters can be prepared through several routes. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a direct method. uobasrah.edu.iq Alternatively, the more reactive acid chloride can be treated with an alcohol to yield the corresponding ester. uobasrah.edu.iquomustansiriyah.edu.iq This two-step sequence is often preferred for its high efficiency.
Amides: Amide formation is crucial for many applications, including the synthesis of bioactive molecules. acs.org Direct reaction of the carboxylic acid with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is a standard procedure. uobasrah.edu.iq A more facile route involves reacting the highly reactive cubanecarbonyl chloride with a primary or secondary amine. uobasrah.edu.iq For example, this compound can be converted to its acid chloride and subsequently reacted with diisopropylamine (B44863) to form 2-iodocubane-N,N-diisopropylcarboxamide, an important precursor for metal-halogen exchange reactions. acs.orgacs.org
Electrochemical methods offer a powerful and direct route for the functionalization of cubane systems. The Hofer–Moest reaction, an anodic oxidative decarboxylation, has been successfully applied to cubane carboxylic acids to form alkoxycubanes. nih.govsoton.ac.ukd-nb.infosoton.ac.uknih.gov This transformation represents the first direct electrochemical functionalization of the cubane core. nih.govd-nb.info
The reaction proceeds via a non-Kolbe carbocation pathway. nih.govsoton.ac.ukd-nb.info Anodic oxidation of the carboxylate salt generates a cubyl radical, which is then further oxidized to a cubyl carbocation. nih.govsoton.ac.ukresearchgate.net This highly reactive cation is trapped by a nucleophilic solvent, such as an alcohol, to yield the corresponding ether. nih.govsoton.ac.ukd-nb.info
| Entry | Substrate | Product | Yield (%) | Conditions |
| 1 | Cubane-1-carboxylic acid | 4-Methoxycubane-1-carboxylate | 52 | C/PVDF anode, MeOH |
| 2 | Cubane-1-carboxylic acid | 4-Ethoxycubane-1-carboxylate | 60 | C/PVDF anode, EtOH |
| 3 | Cubane-1-carboxylic acid | 4-(Trifluoroethoxy)cubane-1-carboxylate | 50 | C/PVDF anode, CF₃CH₂OH |
| 4 | 4-Phenylcubane-1-carboxylic acid | 1-Methoxy-4-phenylcubane | 48 | C/PVDF anode, MeOH |
| 5 | 4-(4-Fluorophenyl)cubane-1-carboxylic acid | 1-(4-Fluorophenyl)-4-methoxycubane | 55 | C/PVDF anode, MeOH |
| 6 | 4-((Benzyloxy)methyl)cubane-1-carboxylic acid | 1-((Benzyloxy)methyl)-4-methoxycubane | 20 | C/PVDF anode, MeOH |
| 7 | 4-(Hydroxymethyl)cubane-1-carboxylic acid | 4-Methoxy-1-cubanemethanol | 46 | C/PVDF anode, MeOH |
This table presents selected results from the electrochemical Hofer-Moest reaction on various cubane carboxylic acids, demonstrating the scope and efficiency of the method. Data sourced from nih.govd-nb.inforesearchgate.net.
The use of flow electrochemistry has proven particularly advantageous, allowing for straightforward upscaling of these transformations. nih.govsoton.ac.uk The mild conditions are compatible with various functional groups, although some, like benzyl (B1604629) ethers, may lead to reduced yields. soton.ac.ukd-nb.info
Reactions Involving the Iodine Moiety of this compound
The carbon-iodine bond on the cubane skeleton is a key site for introducing further complexity, primarily through metal-halogen exchange and nucleophilic substitution reactions.
Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.orgethz.ch For iodocubanes, this provides a powerful method to generate a nucleophilic cubylmetal intermediate that can react with a wide range of electrophiles. acs.orgscribd.com
While direct lithiation with organolithium reagents can be challenging due to the high basicity and potential instability of the resulting cubyllithium, the use of lithium organozincates has emerged as a superior protocol. acs.orgscribd.com Dianionic zincates, such as n-Bu₄ZnLi₂, effectively convert iodocubane (B12285268) derivatives into the corresponding cubylzincates. acs.orgscribd.com These species exhibit good nucleophilicity and functional group tolerance. acs.orgscribd.com
Research has specifically demonstrated this transformation on 2-iodocubane-N,N-diisopropylcarboxamide, a direct derivative of this compound. acs.org In this case, the dianionic zincate prepared from t-BuLi gave optimal results, and the resulting cubylmetal species was successfully trapped with allyl bromide. acs.org
| Entry | Iodocubane Starting Material | Electrophile | Product | Yield (%) |
| 1 | 4-Iodocubane-N,N-diisopropylcarboxamide | Benzyl bromide | 4-Benzylcubane-N,N-diisopropylcarboxamide | 47 |
| 2 | 4-Iodocubane-N,N-diisopropylcarboxamide | Allyl bromide | 4-Allylcubane-N,N-diisopropylcarboxamide | 95 |
| 3 | 4-Iodocubane-N,N-diisopropylcarboxamide | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)cubane-N,N-diisopropylcarboxamide | 66 |
| 4 | 4-Iodocubane-N,N-diisopropylcarboxamide | Furfural | 4-(Furan-2-yl(hydroxy)methyl)cubane-N,N-diisopropylcarboxamide | 70 |
| 5 | 2-Iodocubane-N,N-diisopropylcarboxamide | Allyl bromide | 2-Allylcubane-N,N-diisopropylcarboxamide | 47 |
This table showcases the utility of the iodine-metal exchange protocol using a dianionic zincate, followed by reaction with various electrophiles. Data sourced from acs.orgscribd.com.
This methodology provides a pathway to polyfunctionalized cubanes, enabling the formation of new C-C and C-heteroatom bonds with high efficiency and selectivity. acs.orgscribd.com
Direct nucleophilic substitution on an sp³-hybridized carbon, like that of the cubane cage, is generally difficult via traditional Sₙ1 or Sₙ2 mechanisms. However, iodocubanes can undergo substitution through an alternative pathway: the unimolecular radical nucleophilic substitution (Sₙ1) mechanism. rsc.org
This photo-stimulated process involves a chain reaction initiated by electron transfer from the nucleophile to the iodocubane substrate. rsc.org This forms a radical anion, which then fragments to release the iodide ion and a cubyl radical. rsc.org The cubyl radical reacts with the nucleophile to form a new radical anion, which then transfers an electron to another molecule of the iodocubane substrate, propagating the chain. rsc.org
Studies on methyl-4-iodocubane-1-carboxylate, a constitutional isomer of the title compound, have demonstrated successful Sₙ1 reactions with soft nucleophiles like arylthiolates and diphenylphosphanide ions in solvents such as liquid ammonia. rsc.orgrsc.org
| Entry | Nucleophile | Product | Yield (%) |
| 1 | 4-Methoxybenzenethiolate | Methyl 4-((4-methoxyphenyl)thio)cubane-1-carboxylate | 61 |
| 2 | Benzenethiolate | Methyl 4-(phenylthio)cubane-1-carboxylate | 73 |
| 3 | 4-Chlorobenzenethiolate | Methyl 4-((4-chlorophenyl)thio)cubane-1-carboxylate | 75 |
| 4 | Diphenylphosphanide | Methyl 4-(diphenylphosphino)cubane-1-carboxylate | 43 |
This table illustrates the products and yields from the photo-stimulated Sᵣₙ1 reaction of methyl-4-iodocubane-1-carboxylate with various nucleophiles. Data sourced from rsc.org.
These reactions afford thioaryl- and diphenylphosphinyl-cubane derivatives in moderate to good yields, showcasing a metal-free method for C-S and C-P bond formation on the cubane core. rsc.org This radical-mediated pathway provides a valuable synthetic route to modify the cubane nucleus where traditional substitution methods fail. rsc.orgrsc.org
Radical Reactions of the Iodocubane System
The iodocubane moiety within this compound is a key player in its radical chemistry. The strained C-I bond on the cubane framework is susceptible to homolytic cleavage, particularly under photostimulation, paving the way for radical-mediated transformations. A significant pathway in this context is the unimolecular radical nucleophilic substitution (SRN1) mechanism. rsc.orgrsc.org This multi-step process is an effective method for creating new carbon-heteroatom or carbon-carbon bonds at the cubane core, a transformation that is challenging via traditional SN1 or SN2 pathways due to the inherent strain and steric hindrance of the cubyl system. rsc.org
The SRN1 mechanism is typically initiated by an electron transfer (eT) from a nucleophile to the iodocubane substrate, often facilitated by light. rsc.org This generates a radical anion intermediate, which then expels the iodide ion to form a cubyl radical. This highly reactive radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule to propagate the chain reaction.
Research on the closely related compound, methyl-4-iodocubane-1-carboxylate, provides significant insight into these reactions. rsc.org Photostimulated reactions with various sulfur and phosphorus-centered anions have been shown to proceed in moderate to good yields. rsc.orgrsc.org These transformations highlight the utility of the iodocubane system as a precursor to more complex, functionalized cubane derivatives.
Table 1: Examples of SRN1 Reactions with Methyl-4-iodocubane-1-carboxylate
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Diphenylphosphanide ion (Ph₂P⁻) | Methyl-4-(diphenylphosphino)cubane-1-carboxylate | 43 | rsc.org |
The data presented is for the methyl ester derivative, which serves as a close proxy for the reactivity of the carboxylic acid.
The involvement of radical intermediates in these reactions is supported by mechanistic studies, including the quenching of the reaction in the presence of radical scavengers like TEMPO. rsc.org The stability of the cubane cage under these conditions is noteworthy; rearrangements or cage-opening reactions, which can occur with some iodinated cubane analogues, are not typically observed. rsc.org
Tandem and Cascade Reactions Involving Both Functional Groups
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach in chemical synthesis. For this compound, the presence of two distinct functional groups—the iodo substituent and the carboxylic acid—opens up intriguing possibilities for such sequential transformations, although specific examples in the literature remain a subject for future exploration.
The carboxylic acid group can act as a directing group or a reactive center. For instance, it can be converted into other functional groups like acid chlorides, esters, or amides, which could then participate in subsequent reactions. libretexts.orglibretexts.org The conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) is a common activating step. libretexts.orglibretexts.org
A hypothetical tandem reaction could involve an initial transformation at the iodo position, followed by a reaction involving the carboxylic acid moiety (or a derivative thereof). For example, a palladium-catalyzed cross-coupling reaction at the C-I bond could be followed by an intramolecular cyclization involving the carboxyl group.
Conversely, the carboxylic acid could direct a reaction at a nearby position before the iodo group is transformed. While palladium-catalyzed tandem reactions using carboxylic acids as traceless directing groups have been developed for the synthesis of acenes, applying this concept to the rigid cubane system would be a novel endeavor. nih.gov Such a process could involve C-H activation directed by the carboxyl group, followed by a reaction at the iodinated site.
The development of tandem or cascade reactions for this compound is a promising area for research that could lead to the efficient construction of highly complex and unique molecular architectures based on the cubane scaffold.
Mechanistic and Theoretical Investigations of 2 Iodocubane 1 Carboxylic Acid Reactivity
Computational Studies on Reaction Pathways and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity of strained systems like halogenated cubanes. These methods allow for the detailed exploration of reaction mechanisms, transition states, and the energetic landscapes of reactions involving these molecules.
Density Functional Theory (DFT) calculations are widely used to map out the probable pathways of chemical reactions involving cubane (B1203433) derivatives. acs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. For instance, in the study of radical chlorination of cubane-1,4-dicarboxylic acid, DFT calculations at the B3LYP-D3BJ/6-311+G(d,p) level of theory were employed to determine the energies of individual transition states and intermediates, thereby proposing the most likely reaction pathways. acs.orgnih.gov
These computational approaches are not limited to radical reactions. The mechanism of photoinduced nucleophilic substitution on iodocubane (B12285268) derivatives has also been supported by DFT calculations. nih.gov Such studies help to understand whether a reaction proceeds through a stepwise mechanism, potentially involving radical anions, or a concerted process. nih.govmdpi.com The application of DFT extends to various reactions of carboxylic acids, including esterification, where it can elucidate the role of catalysts and the structure of key intermediates like acylium ions. researchgate.netnih.gov Computational investigations into reactions with trihalomethyl radicals have shown that C-H abstraction pathways are generally favored over the fragmentation of the cubane skeleton. smolecule.com The activation energies for these abstraction reactions have been calculated to be around 19-22 kcal/mol. smolecule.com
The inherent strain energy of the cubane cage is a defining feature of its chemistry. Computational methods are crucial for quantifying this strain and understanding how it is affected by substitution. Homodesmotic and isodesmotic reactions, which are theoretical reaction schemes designed to cancel out errors in calculation, are commonly used to compute strain energies (SE). nih.govresearchgate.net DFT calculations at the DFT-B3LYP/6-31G* level have been used to derive the total energies for these schemes. nih.govresearchgate.net
Studies on halogenated cubane-1,4-dicarboxylic acids have revealed a clear trend in how different halogens affect the relative strain energy. acs.orgnih.gov It has been shown that as the size of the halogen atom increases, the relative strain energy decreases. acs.orgnih.gov For example, a hypothetical hexaiodo derivative of cubane-1,4-dicarboxylic acid was calculated to have a significantly lower relative strain energy (4.0 kcal/mol) compared to its hexachloro (23.7 kcal/mol) and hexafluoro (B1673141) (57.5 kcal/mol) counterparts. acs.orgnih.gov This suggests that larger, more polarizable halogens like iodine can better accommodate the strain. However, the introduction of even a single chlorine atom can lead to a small increase in strain, and di-substitution can more than double this effect, particularly when substituents cause repulsive interactions with adjacent functional groups. acs.org
The effect of substituents is not always additive. nih.govresearchgate.net For some groups, like nitro and difluoroamino groups, strain energy increases dramatically as more substituents are added, due to group repulsions. nih.gov In contrast, azido (B1232118) groups have a very small effect on the strain energy of the cubane skeleton. nih.govresearchgate.net
Table 1: Calculated Relative Strain Energies of Hexahalogenated Cubane-1,4-dicarboxylic Acids This table showcases the trend of decreasing relative strain energy with increasing size of the halogen substituent, as determined by wavefunction theory methods.
| Halogen Substituent | Calculated Relative Strain Energy (kcal/mol) |
| Fluorine (F) | 57.5 acs.org |
| Chlorine (Cl) | 23.7 acs.org |
| Bromine (Br) | 16.7 acs.org |
| Iodine (I) | 4.0 acs.org |
Radical Processes in Cubane Functionalization Relevant to 2-Iodocubane-1-carboxylic Acid
Radical-mediated reactions represent a powerful strategy for the functionalization of the strong C-H bonds of the cubane cage. researchgate.net Understanding the generation and reactivity of the cubyl radical is key to developing new synthetic methods for compounds like this compound.
The cubyl radical is a key intermediate in many functionalization reactions. researchgate.net A common method for its generation is through the abstraction of a hydrogen atom from a cubane C-H bond. chemrxiv.orgacs.org This can be achieved using various radical initiators or, more recently, through photocatalytic methods. researchgate.netchemrxiv.org For example, a hydrogen atom–transfer (HAT) catalyst can directly abstract a hydrogen atom from cubane, which can then be trapped by a suitable partner, such as a Michael acceptor in C-H alkylation reactions. chemrxiv.orgacs.org
Once generated, the cubyl radical can participate in a variety of transformations. Photoinduced reactions of iodocubanes, for instance, proceed via radical species. nih.gov The study of homolytic reactions of cubanes has been crucial for the characterization of the cubyl radical. acs.org The strain energy of the cubyl radical itself has been estimated using quasihomodesmotic reactions to be 689.4 kJ/mol, which is higher than that of the parent cubane molecule (667.2 kJ/mol). researchgate.net This high degree of strain, however, does not preclude its formation and subsequent reaction to form functionalized products. nih.govresearchgate.net
Hydrogen Atom Transfer (HAT) is a fundamental process for activating the typically inert C-H bonds of cubane. nih.gov This one-step process involves the transfer of both a proton and an electron from the cubane C-H bond to a radical species. nih.gov The resulting cubyl radical can then be harnessed for further functionalization. researchgate.net
Recent advances have focused on developing catalytic HAT methods. chemrxiv.orgacs.org In the radical chlorination of dimethyl cubane-1,4-dicarboxylate, for example, a chlorine radical first forms a complex with the cubane derivative before abstracting a hydrogen atom, a step with a calculated transition state energy of -2.5 kcal/mol. acs.org The resulting cubyl radical then reacts with tert-butyl hypochlorite (B82951) to yield the chlorinated product. acs.org Photocatalytic approaches, often employing a hydrogen atom–transfer catalyst, enable the direct and mild generation of cubyl radicals from C-H bonds, avoiding harsh reaction conditions. researchgate.netchemrxiv.org This strategy provides access to reactivity that is complementary to traditional ionic pathways and opens up new avenues for selective C-H functionalization. nih.gov
Electronic and Steric Effects on Reactivity and Regioselectivity in Halogenated Cubane Carboxylic Acids
The reactivity and regioselectivity of reactions on the cubane core are significantly influenced by the electronic and steric properties of the substituents. In halogenated cubane carboxylic acids like this compound, the interplay between the electron-withdrawing carboxylic acid group and the halogen atom dictates the molecule's behavior.
The introduction of electron-withdrawing or electron-donating groups onto the cubane framework can greatly influence the reactivity and selectivity of subsequent reactions. smolecule.com For carboxylic acids, electron-withdrawing groups attached to the acyl moiety tend to increase the reactivity of metabolites, while steric hindrance around the reactive center decreases it. nih.gov In the context of cubanes, substituents that withdraw electrons from the cage can reduce the repulsion between C-C bonds, which can result in a release of skeletal strain for isomers with fewer substituents. nih.govresearchgate.net
Conversely, as the number of bulky or electron-repelling groups increases, steric repulsions can lead to a sharp increase in the strain energy of the skeleton. nih.gov The position of substituents is also critical. For example, in dichlorinated cubane-1,4-dicarboxylic acids, an isomer where the carboxylic group is flanked by two chlorine atoms is significantly more strained than other isomers due to repulsive Cl•••O interactions. acs.orgnih.gov These electronic and steric effects are paramount in directing the outcome of functionalization reactions, including decarboxylative halogenations and nucleophilic substitutions, on the cubane scaffold. researchgate.netacs.org
Influence of Halogen Atom and Carboxyl Group on Cubane Core Electronic Distribution
The electronic distribution of the cubane core in this compound is significantly modulated by the inductive effects of the iodine atom and the carboxylic acid group. The cubane cage itself possesses unique electronic characteristics; the carbon atoms are sp³-hybridized but are forced into unnatural 90° bond angles. This high degree of strain results in C-C bonds with significant p-character, and consequently, the exocyclic C-H bonds have higher s-character than those in typical alkanes. This increased s-character makes the cubyl protons relatively acidic. wikipedia.org
The introduction of substituents further perturbs this electronic structure. Both the iodine atom and the carboxylic acid (COOH) group are electron-withdrawing. britannica.com The iodine atom, a halogen, exerts a moderate electron-withdrawing inductive effect. The carboxylic acid group is a strong electron-withdrawing group due to the electronegativity of its oxygen atoms and its ability to participate in resonance. britannica.com
In this compound, these two groups are positioned in an ortho-like relationship (on adjacent carbons C1 and C2). Their combined electron-withdrawing nature synergistically decreases the electron density across the entire cubane framework. Computational studies on other substituted cubanes, such as chlorinated cubane-1,4-dicarboxylic acids, have utilized Density Functional Theory (DFT) to model how such substituents alter the charge distribution and influence reaction pathways. acs.org For 1,4-disubstituted cubanes, it has been established through computational analysis that electron-withdrawing groups decrease the electron richness of adjacent C-C sigma bonds. nih.gov
This altered electronic landscape has several important consequences:
Acidity: The presence of strong electron-withdrawing groups stabilizes the conjugate base (carboxylate anion) formed upon deprotonation of the carboxylic acid. This stabilization increases the acidity of the COOH group, resulting in a lower pKa value compared to an unsubstituted cubane carboxylic acid. Studies comparing 1,4-disubstituted cubane carboxylic acids with their benzene (B151609) analogs show only small differences in pKa values, indicating effective electronic transmission through the cubane cage. acs.org
Reactivity of C-H Bonds: The withdrawal of electron density from the cubane core makes the remaining C-H bonds more electron-deficient. This deactivation generally makes the cubane cage less susceptible to electrophilic attack but can influence the regioselectivity of radical reactions.
The table below summarizes the electronic influence of the substituents on the cubane core.
| Substituent | Position | Electronic Effect | Impact on Cubane Core | Predicted Effect on Acidity (pKa) |
| -COOH | C1 | Strong Electron-Withdrawing (Inductive & Resonance) | Decreases electron density, stabilizes adjacent negative charge. britannica.com | Lowers pKa (Increases Acidity) |
| -I | C2 | Moderate Electron-Withdrawing (Inductive) | Decreases electron density on the cubane framework. britannica.com | Lowers pKa (Increases Acidity) |
Molecular Orbital Symmetry Considerations in Halogenation Processes
Further halogenation of this compound is expected to proceed via a radical-mediated C-H activation. Theoretical and experimental studies on the halogenation of cubane and its derivatives have shown that the regioselectivity of these reactions is not governed by simple steric or statistical factors but is instead controlled by molecular orbital symmetry. acs.orgnih.gov
When a second halogen atom is introduced into a monohalocubane, the reaction preferentially yields the meta (1,3) isomer. acs.orgnih.gov This outcome is rationalized by considering the interaction between the singly occupied molecular orbital (SOMO) of the attacking halogen radical and the frontier molecular orbitals of the substituted cubane. The regioselectivity arises from the most favorable overlap between the radical's SOMO and the highest occupied molecular orbital (HOMO) of the halocubane, which dictates the position of the most readily abstractable hydrogen atom.
Computational studies using ab initio and Density Functional Theory (DFT) have been crucial in understanding these processes. For the reaction of cubane with halogenating agents, two primary competing pathways exist: C-H abstraction to form a cubyl radical and fragmentation of the cage via an SH2 attack. Calculations show that for reactions involving trihalomethyl radicals (like those generated from CCl₄ or CBr₄), the C-H abstraction pathway is significantly favored energetically over fragmentation, preserving the cubane skeleton. acs.org
The table below presents calculated activation energies for the reaction of cubane with different radical species, highlighting the preference for C-H abstraction with carbon-centered radicals.
| Reacting Radical | Pathway | Activation Energy (ΔG‡₂₉₈, kcal/mol) | Reference |
| Cl₃C• | C-H Abstraction | 21.6 | acs.org |
| Cl₃C• | Fragmentation (SH2) | 33.8 | acs.org |
| Br₃C• | C-H Abstraction | 19.4 | acs.org |
| Br₃C• | Fragmentation (SH2) | 35.1 | acs.org |
| Cl• | C-H Abstraction | 4.6 | acs.org |
| Cl• | Fragmentation (SH2) | 2.1 | acs.org |
Data from DFT computations at the B3LYP/6-311+G//B3LYP/6-31G** level of theory.
For this compound, the existing iodine atom at C2 would act as a directing group. Based on the established principles of molecular orbital symmetry control, further halogenation would be predicted to occur preferentially at the C4 or C7 positions, which are meta to the iodine atom. The strong electron-withdrawing carboxylic acid group at C1 would also influence the orbital energies and charge distribution, but the meta-directing effect of the halogen is a well-documented controlling factor in the halogenation of the cubane cage. acs.orgnih.gov
Applications of 2 Iodocubane 1 Carboxylic Acid As a Synthetic Building Block and Precursor
Synthesis of Polyfunctionalized Cubane (B1203433) Derivatives
The presence of both an iodo group and a carboxylic acid on the cubane framework allows for selective and sequential reactions, making 2-iodocubane-1-carboxylic acid a critical precursor for polyfunctionalized cubane derivatives. The differential reactivity of these two groups enables chemists to introduce a variety of substituents onto the strained cage system.
The carboxylic acid moiety can undergo standard transformations, such as conversion to esters, amides, or acyl halides. jackwestin.com These derivatives are not only stable products but also act as intermediates for further functionalization. For instance, the conversion to an N,N-diisopropylcarboxamide group is a key step that facilitates subsequent reactions at other positions on the cubane core. acs.orgdtic.mil
The carbon-iodine bond is a versatile handle for introducing new functional groups via metal-mediated cross-coupling reactions or iodine-metal exchange. A notable protocol involves the use of lithium organozincates for iodine-metal exchange on iodocubane (B12285268) derivatives. acs.org This method generates a cubylmetal species that can react with a range of electrophiles, such as aldehydes and organohalides, to form new carbon-carbon bonds. acs.org This approach is particularly valuable because the functional group tolerance of organozincates allows for the synthesis of complex, polyfunctionalized cubanes that might not be accessible through other methods. acs.org
For example, 2-iodocubane-N,N-diisopropylcarboxamide, derived from the parent carboxylic acid, can be metalated using a dianionic zincate. The resulting cubylmetal species reacts efficiently with electrophiles like allyl bromide to yield the corresponding allylated cubane derivative. acs.org This strategy highlights how the interplay between the carboxylic acid derivative and the iodo group enables the stepwise construction of highly substituted cubane systems.
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Amide Formation | SOCl₂, Amine (e.g., Diisopropylamine) | 2-Iodocubane-1-carboxamide | acs.org |
| 2-Iodocubane-1-carboxamide | Iodine-Metal Exchange | Lithium Organozincate (e.g., t-Bu₄ZnLi₂) | Metylated Cubane Species | acs.org |
| Metylated Cubane Species | Electrophilic Trapping | Electrophile (e.g., Allyl bromide, Benzaldehyde) | 2-Substituted Cubane-1-carboxamide | acs.org |
| Cubane Carboxylic Acid Derivative | Directed ortho-Metalation | Lithium base/Alkyl zinc | 2-Metylated Cubane Derivative | nih.gov |
| 2-Metylated Cubane Derivative | Palladium-Catalyzed Arylation | Aryl Halide, Pd Catalyst | 2-Aryl Cubane Derivative | nih.gov |
Role in the Construction of Complex Cage Molecules and High-Order Systems
The rigid geometry and well-defined bond angles of the cubane cage make it an ideal building block for constructing larger, predictable, and highly ordered molecular structures. This compound, with its two distinct functional handles, is well-suited to act as a linker or node in the assembly of complex cage molecules and high-order systems, such as oligomers and polymers.
By leveraging the reactivity at both the C-I and COOH positions, this molecule can be used to create linear "rigid-rod" type oligomers. acs.org For example, the carboxylic acid could be coupled with another molecule, while the iodine atom is used in a separate coupling reaction to extend the chain. This step-wise approach allows for the precise construction of defined molecular wires or spacers with a cubane unit adding approximately 4.15 Å to the length of a 1,4-linked oligomer. acs.org
Furthermore, the ortho (1,2-) relationship of the functional groups on this compound can be exploited to create angular or bent structures, in contrast to the linear systems derived from 1,4-disubstituted cubanes. This enables the design of more complex three-dimensional architectures. While the cubane cage itself is remarkably stable, some iodinated derivatives have shown a propensity to undergo cage-opening or rearrangement reactions under certain thermal or chemical conditions, which could be a strategic element in the synthesis of novel, non-cuboidal cage systems. researchgate.netresearchgate.net
Utilization in Late-Stage Functionalization Strategies for Molecular Diversity
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound without resorting to de novo synthesis. nih.gov this compound and its derivatives are excellent platforms for LSF due to the robust nature of the cubane core and the versatile reactivity of the iodo and carboxyl groups.
The carboxylic acid group itself is an "adaptive functional group" that can be leveraged in various transformations, including metallaphotoredox-catalyzed reactions, to introduce new substituents. nih.govprinceton.edu This allows for the diversification of cubane-containing molecules at a late stage of a synthetic sequence. nih.gov
The carbon-iodine bond is particularly amenable to LSF through palladium-catalyzed cross-coupling reactions or iodine-metal exchange protocols. acs.orgnih.gov A synthetic route starting with a cubane amide can undergo directed C-H metalation and subsequent coupling to install a wide variety of aryl groups. nih.gov This programmable approach allows for the regioselective and late-stage installation of functional groups, enabling the creation of a library of diverse, multiply-arylated cubanes from a common precursor. nih.gov This method is crucial for exploring the structure-activity relationships of cubane-based pharmaceuticals or tuning the properties of cubane-based materials. nih.govnih.gov
Development of Precursors for High-Energy Density Materials
Cubanes are prime candidates for high-energy density materials (HEDMs) due to their extraordinarily high positive heat of formation, significant strain energy (approximately 160 kcal/mol), and high density. dtic.mildtic.milntis.gov The combination of these properties means that the introduction of energetic substituents, such as nitro (NO₂) groups, can lead to exceptionally powerful and dense explosives or propellants. dtic.miljes.or.jp
This compound is a strategic precursor in the synthesis of such materials. While the direct nitration of the cubane core is challenging, the existing functional groups on this molecule provide entry points for the introduction of energetic moieties. The carboxylic acid can be converted into other groups that facilitate the attachment of explosive components. The iodine atom can be replaced, via organometallic intermediates, with groups that can be further transformed into nitro groups or other high-energy functionalities.
The development of synthetic routes to polynitrocubanes, such as the highly sought-after octanitrocubane, often relies on the stepwise functionalization of the cubane cage. jes.or.jp Intermediates like this compound are valuable because they allow for controlled, regioselective introduction of substituents, a critical step in building up the functionality required for advanced HEDMs. dtic.milntis.govspiedigitallibrary.org For instance, research has focused on developing methods to synthesize tetra-substituted cubanes, such as cubane-1,2,4,7-tetracarboxylic acid, as precursors to energetic materials, a process that relies on the selective functionalization of less substituted cubanes. dtic.mil
| Property | Significance for HEDMs | Reference |
|---|---|---|
| High Positive Heat of Formation | Releases a large amount of energy upon decomposition. | dtic.milntis.gov |
| High Strain Energy (~160 kcal/mol) | Contributes significantly to the energetic output. | nih.govdtic.mil |
| High Density | Allows for more energetic material to be packed into a limited volume, increasing performance. | ntis.govjes.or.jprsc.org |
| Kinetic Stability | Ensures the material is stable enough for storage and handling despite its high energy content. | dtic.milrsc.org |
Integration into Supramolecular Architectures (e.g., Hydrogen-Bonded Organic Frameworks - HOFs)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, to form highly ordered, extended structures. rsc.org Carboxylic acids are powerful and reliable building blocks in supramolecular design because they readily form strong and directional hydrogen bonds, most commonly the robust R²₂(8) carboxylic acid dimer synthon. mdpi.com
In addition to the primary hydrogen bonding from the carboxylic acid, the iodine atom can participate in halogen bonding—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. researchgate.net This secondary interaction can provide additional control over the crystal packing, helping to organize the hydrogen-bonded motifs into extended 1-D, 2-D, or 3-D architectures. nih.gov The interplay between hydrogen and halogen bonding allows for the rational design of complex supramolecular systems with tailored structures and properties. nih.gov
Emerging Research Avenues and Future Directions in 2 Iodocubane 1 Carboxylic Acid Chemistry
Novel Methodologies for C-H Activation and Functionalization of Cubane (B1203433) Carboxylic Acids
The direct functionalization of cubane's C-H bonds is a formidable challenge due to their high bond dissociation energy and significant s-character (31%), which makes them stronger than typical alkane C-H bonds. researchgate.net However, recent advancements have opened new pathways for the regioselective modification of the cubane core, often starting from cubane carboxylic acid derivatives.
Two primary strategies have emerged for cubane C-H functionalization: directed ortho-metalation (DoM) and radical-mediated approaches. researchgate.netresearchgate.net
Directed ortho-Metalation (DoM): This is the most established method for regioselective functionalization. researchgate.net The carboxylic acid group is typically converted into a directing group, most commonly a diisopropylamide. ic.ac.uk This amide group chelates to a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP), facilitating the deprotonation of a proximal C-H bond at the ortho (C2) position. The resulting cubyl anion can then be trapped with various electrophiles. ic.ac.uk While effective, this method is stoichiometric and requires harsh conditions. researchgate.net Recent progress has focused on developing catalytic C-H activation methods to overcome these limitations, though challenges remain due to the sterically hindered nature of the methine C-H bonds on the cubane scaffold. researchgate.netresearchgate.net For instance, palladium-catalyzed C-H acetoxylation has been achieved using a directing group, allowing for the direct introduction of an oxygen atom onto the cubane core. researchgate.netresearchgate.net
Radical-Mediated Functionalization: This strategy involves the abstraction of a hydrogen atom from a C-H bond to generate a cubyl radical, which can then undergo further reactions. researchgate.net Photochemical methods, such as the Bashir-Hashemi chlorocarbonylation, have been used to introduce functional groups onto the cubane skeleton. acs.orgacs.org This approach can provide access to substitution patterns that are difficult to achieve through DoM.
The development of these methodologies is crucial for creating polysubstituted cubanes from readily available starting materials like cubane carboxylic acids.
| Methodology | Description | Key Features |
| Directed ortho-Metalation (DoM) | A directing group (e.g., amide derived from the carboxylic acid) guides a strong base to deprotonate a specific ortho C-H bond, forming a cubyl anion that reacts with electrophiles. researchgate.netic.ac.uk | High regioselectivity for ortho positions; relies on stoichiometric strong bases. researchgate.net |
| Palladium-Catalyzed C-H Acetoxylation | A catalytic method that uses a directing group to guide a palladium catalyst to selectively functionalize an ortho C-H bond with an acetoxy group. researchgate.netresearchgate.net | Catalytic approach; direct introduction of oxygen functionality. researchgate.net |
| Radical-Mediated Functionalization | Involves the generation of a cubyl radical via hydrogen atom abstraction, often initiated photochemically, which then undergoes further reactions. researchgate.netacs.org | Provides alternative regioselectivity compared to DoM; useful for specific transformations like chlorocarbonylation. acs.org |
Exploration of Transition Metal-Catalyzed Transformations on Iodocubane (B12285268) Carboxylic Acids
The iodine atom on 2-iodocubane-1-carboxylic acid provides a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. semanticscholar.org However, the high strain of the cubane cage makes it susceptible to metal-catalyzed valence isomerization, a significant side reaction that can lead to decomposition. chemrxiv.orgprinceton.edu
Recent breakthroughs have demonstrated that copper-catalyzed reactions are particularly well-suited for functionalizing iodocubanes. chemrxiv.orgprinceton.edu The mechanism of copper catalysis, which involves a slower oxidative addition and rapid reductive elimination compared to palladium, is less prone to inducing the undesired rearrangement of the cubane framework. youtube.com This has enabled a range of decarboxylative cross-coupling reactions where the carboxylic acid is converted into a redox-active ester and coupled with various partners using a combination of copper and photoredox catalysis. nih.govchemrxiv.org These methods have successfully been used for:
C–N bond formation (amination)
C–C(sp²) bond formation (arylation)
C–C(sp³) bond formation (alkylation)
C–CF₃ bond formation (trifluoromethylation)
Palladium-catalyzed reactions, such as Negishi coupling, have also been reported. This involves an initial iodine-metal exchange, for example using lithium organozincates to form a cubylzinc species from an iodocubane, which can then be coupled with electrophiles in a palladium-catalyzed process. researchgate.netacs.org The development of these coupling protocols is critical for incorporating the cubane scaffold into more complex molecules. semanticscholar.org
| Catalytic System | Reaction Type | Advantage for Cubanes |
| Copper/Photoredox Catalysis | Decarboxylative Cross-Coupling (Amination, Arylation, Alkylation) | Minimizes competing valence isomerization of the strained cubane core due to slow oxidative addition and rapid reductive elimination. chemrxiv.orgyoutube.com |
| Palladium Catalysis | Negishi Coupling (after transmetalation) | Enables C-C bond formation, for instance, by coupling a cubylzinc species (derived from the iodocubane) with aryl halides. researchgate.net |
Strategies for Stereoselective Functionalization of Cubane Scaffolds
The high symmetry of the cubane skeleton means that chirality only arises when three or more different substituents are introduced in a specific arrangement. thieme-connect.com Achieving stereoselective functionalization is a sophisticated challenge that represents a frontier in cubane chemistry.
One key strategy involves the use of chiral auxiliaries. For example, converting cubane carboxylic acid into a chiral amide allows for subsequent diastereoselective ortho-metalation and trapping with an electrophile. researchgate.net This process can be repeated to introduce multiple substituents with stereochemical control, opening a path to enantioenriched polysubstituted cubanes. researchgate.netthieme-connect.com
Another approach involves the catalytic asymmetric synthesis of related caged hydrocarbons. While direct asymmetric catalysis on the cubane core is still developing, research into the enantioselective isomerization of 1,4-disubstituted cubanes to 2,6-disubstituted cuneanes using chiral palladium catalysts has been reported. researchgate.net Since the resulting cuneane is a chiral molecule, this represents an indirect method for accessing chiral cage structures from achiral cubane precursors. researchgate.netacs.org The development of these strategies is essential for creating chiral cubane-based molecules for applications in areas such as asymmetric catalysis and for probing chiral biological environments. thieme-connect.com
| Strategy | Description | Outcome |
| Chiral Auxiliaries | A chiral group is attached to the cubane carboxylic acid (e.g., forming a chiral amide). This auxiliary directs subsequent functionalization reactions diastereoselectively. researchgate.net | Formation of enantioenriched polysubstituted cubanes. researchgate.netthieme-connect.com |
| Asymmetric Catalysis (Isomerization) | A chiral transition metal catalyst (e.g., Pd-pincer complex) is used to catalyze the isomerization of an achiral disubstituted cubane into a chiral cuneane. researchgate.net | Synthesis of chiral caged hydrocarbons from cubane precursors. researchgate.netacs.org |
Further Development of Bioisosteric Applications (Conceptual Framework)
The cubane unit is an excellent bioisostere for a benzene (B151609) ring, mimicking its size and the spatial arrangement of its substituents while offering a saturated, metabolically stable core. nih.govchemrxiv.org This replacement of an sp²-hybridized aromatic ring with an sp³-rich scaffold can significantly improve key pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.netprinceton.edu
The bifunctional nature of this compound provides a conceptual framework for its broad application in drug design. The carboxylic acid and iodo groups can be seen as orthogonal chemical handles for the synthesis of cubane analogs of ortho-substituted benzene rings, a class of bioisosteres that is currently less explored than their para- and meta-counterparts. researchgate.net
The future development in this area hinges on a modular synthetic approach:
Scaffold Elaboration: The carboxylic acid can be used in standard transformations like amide bond formation or the synthesis of heterocycles, directly incorporating the cubane into a larger molecule. princeton.edu
Vector Diversification: The iodo group can be functionalized using the transition metal-catalyzed cross-coupling reactions described previously to introduce a wide array of substituents, mimicking the diversity of substitution patterns found in medicinally relevant aromatic compounds. chemrxiv.org
This dual-functionalization strategy allows medicinal chemists to systematically replace ortho-substituted phenyl rings in known bioactive molecules with the 1,2-disubstituted cubane scaffold. The resulting "Cuba-analogs" could exhibit superior drug-like properties. For example, replacing a phenyl ring with a cubane in a drug molecule has been shown to increase solubility and metabolic stability. youtube.com This conceptual framework positions this compound as a key building block for the next generation of three-dimensional pharmaceuticals. semanticscholar.orgacs.org
Q & A
Q. What safety protocols are essential when handling 2-Iodocubane-1-carboxylic acid in laboratory experiments?
Researchers must wear personal protective equipment (PPE), including gloves, goggles, and lab coats, and conduct experiments in a fume hood to prevent inhalation or skin exposure. Waste should be segregated and disposed of via certified hazardous waste services. Institutional approval for high-risk compound handling is mandatory, and material safety data sheets (SDS) must be reviewed prior to use .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and iodine-127) is critical for structural elucidation, while IR spectroscopy confirms functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-validation with computational methods (e.g., density functional theory, DFT) enhances accuracy .
How should a research question on the catalytic applications of this compound be formulated?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How does the iodine substituent in this compound influence its catalytic efficacy in Suzuki-Miyaura cross-coupling reactions?” Ensure alignment with literature gaps and practical lab resources .
Q. What are the key steps in designing a synthesis protocol for this compound?
Review existing literature to identify optimal reaction conditions (solvents, catalysts, temperatures). Conduct small-scale pilot reactions to optimize yield and purity, using real-time spectroscopic monitoring (NMR, IR). Document procedural details rigorously to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
Replicate experiments under standardized conditions (temperature, solvent purity) and analyze variability using statistical tools (e.g., ANOVA). Investigate solvent-solute interactions via molecular dynamics (MD) simulations to identify overlooked factors (e.g., trace water content) .
Q. What methodologies validate the thermal stability of this compound under varying conditions?
Use differential scanning calorimetry (DSC) to assess decomposition kinetics. Compare experimental data with computational predictions (e.g., thermogravimetric analysis simulations). Design control experiments to isolate environmental factors (humidity, oxygen levels) .
Q. How do steric effects in this compound influence its reaction kinetics?
Conduct comparative studies with non-iodinated cubane analogs. Use DFT to model steric hindrance and transition states. Correlate experimental rate constants (e.g., Arrhenius plots) with computational energy barriers to quantify steric contributions .
Q. What strategies mitigate risks during large-scale synthesis of this compound?
Perform hazard assessments (e.g., reaction calorimetry) to identify exothermic risks. Implement engineering controls (continuous flow reactors) for heat/pressure management. Compare small- and large-scale kinetics to optimize safety and yield .
Q. What ethical considerations apply when publishing unpublished safety data on this compound?
Disclose all risk assessments, near-miss incidents, and disposal practices transparently. Collaborate with institutional review boards to ensure compliance with safety standards. Prioritize community safety over competitive advantage in data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
